(E)-N-(9H-fluoren-2-yl)-2-phenylethenesulfonamide
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Overview
Description
(E)-N-(9H-fluoren-2-yl)-2-phenylethenesulfonamide is an organic compound that features a fluorenyl group and a phenylethenesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(9H-fluoren-2-yl)-2-phenylethenesulfonamide typically involves the reaction of 9H-fluoren-2-amine with 2-phenylethenesulfonyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to increase efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
(E)-N-(9H-fluoren-2-yl)-2-phenylethenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted sulfonamide derivatives.
Scientific Research Applications
(E)-N-(9H-fluoren-2-yl)-2-phenylethenesulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Used in the development of advanced materials, such as polymers and organic semiconductors.
Mechanism of Action
The mechanism of action of (E)-N-(9H-fluoren-2-yl)-2-phenylethenesulfonamide involves its interaction with specific molecular targets. The fluorenyl group can intercalate into DNA, while the sulfonamide moiety can form hydrogen bonds with amino acid residues in proteins. These interactions can disrupt normal cellular processes, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(9H-fluoren-2-yl)-2-phenylethanesulfonamide
- N-(9H-fluoren-2-yl)-2-phenylethynesulfonamide
- N-(9H-fluoren-2-yl)-2-phenylpropenesulfonamide
Uniqueness
(E)-N-(9H-fluoren-2-yl)-2-phenylethenesulfonamide is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. The presence of the (E)-configuration in the phenylethenesulfonamide moiety influences its reactivity and interaction with biological targets, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
(E)-N-(9H-fluoren-2-yl)-2-phenylethenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17NO2S/c23-25(24,13-12-16-6-2-1-3-7-16)22-19-10-11-21-18(15-19)14-17-8-4-5-9-20(17)21/h1-13,15,22H,14H2/b13-12+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXVHGKNNLWBECL-OUKQBFOZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C3=C1C=C(C=C3)NS(=O)(=O)C=CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C2=CC=CC=C2C3=C1C=C(C=C3)NS(=O)(=O)/C=C/C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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